molecular formula C17H17N5O B2513862 (3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)(2-メチルキノリン-8-イル)メタノン CAS No. 1798518-52-1

(3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)(2-メチルキノリン-8-イル)メタノン

カタログ番号: B2513862
CAS番号: 1798518-52-1
分子量: 307.357
InChIキー: LRWHXEZFXUCHGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-inflammatory Agents

Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. For instance, derivatives with similar scaffolds have shown selective inhibition of cyclooxygenase-2 (COX-II), an enzyme involved in inflammation pathways. Research indicates that compounds designed around the triazole-pyrrolidine framework exhibit promising anti-inflammatory effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Triazole derivatives have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the quinoline moiety enhances the antibacterial activity, making it a candidate for further development in treating resistant infections .

Case Study 1: COX-II Inhibition

In a study published in ACS Omega, researchers synthesized a series of compounds based on the triazole-pyrrolidine structure. Among these, one derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly outperforming existing NSAIDs like Rofecoxib . This research underscores the potential of this compound in developing safer anti-inflammatory medications.

Case Study 2: Antibacterial Testing

A comprehensive review on imidazole derivatives indicated that compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone were tested against various bacterial strains using the agar disc-diffusion method. Results showed effective inhibition against MRSA and E. coli, suggesting that modifications to this compound could lead to novel antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 ValueReference
COX-II InhibitionTriazole-Pyrrolidine Derivative0.011 μM
Antibacterial ActivityQuinoline-Triazole DerivativeEffective against MRSA and E. coli

生物活性

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on available research findings.

Synthesis of the Compound

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves several key steps:

  • Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Attachment of the Pyrrolidine Ring : The triazole intermediate is then reacted with a pyrrolidine derivative.
  • Coupling with Quinoline : Finally, the quinoline moiety is introduced through a nucleophilic substitution or acylation reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in cancer pathways. For instance, it has been shown to interact with kinases and other proteins that play critical roles in cellular signaling and proliferation.
  • Receptor Modulation : The triazole and quinoline components can modulate receptor activity, potentially affecting neurotransmitter systems and other signaling pathways.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylquinolin-8-yl)methanone:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including prostate (PC-3), colon (HCT116), and breast cancer cells. Results indicated IC50 values in the micromolar range, suggesting moderate to high potency against these cell lines .
Cell Line IC50 (µM) Reference
PC-30.67
HCT1160.80
MDA-MB-2310.87

Additional Biological Activities

In addition to anticancer effects, the compound has shown potential in other areas:

  • Antimicrobial Properties : Preliminary tests indicate that it may possess antifungal and antibacterial activities, which could be useful in treating infections .
  • Neuroprotective Effects : Some studies suggest that the compound might exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several research articles have documented the biological activities of related compounds and their mechanisms:

  • A study on similar triazole derivatives found significant anticancer activity against leukemia and melanoma cell lines, indicating that structural modifications can enhance biological efficacy .
  • Another research highlighted the importance of the quinoline moiety in enhancing bioactivity through improved binding interactions with target proteins .

特性

IUPAC Name

(2-methylquinolin-8-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-5-6-13-3-2-4-15(16(13)19-12)17(23)21-9-7-14(11-21)22-10-8-18-20-22/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWHXEZFXUCHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)N4C=CN=N4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。